N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Catalog No.
S1526009
CAS No.
257639-98-8
M.F
C23H33ClN4
M. Wt
401.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphe...

CAS Number

257639-98-8

Product Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

IUPAC Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C23H33ClN4

Molecular Weight

401.0 g/mol

InChI

InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H

InChI Key

ZWDLBNCJWNENFF-UHFFFAOYSA-N

SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl

Synonyms

butyl-(2,5-dimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo(2,3-d)pyrimidin-4-yl)ethylamine, CP 154,526, CP 154526, CP-154,526, CP-154526

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl

CRF1 Receptor Antagonist:

CP-154526 hydrochloride is a non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1) []. This means it binds to the CRF1 receptor, preventing the natural ligand, corticotropin-releasing factor (CRF), from exerting its effects []. CRF plays a crucial role in the stress response and is implicated in various neuropsychiatric disorders such as anxiety, depression, and post-traumatic stress disorder (PTSD) [].

Potential Therapeutic Applications:

The ability of CP-154526 hydrochloride to block CRF1 signaling has led to its investigation as a potential therapeutic agent for various conditions, including:

  • Anxiety Disorders: Studies suggest that CP-154526 hydrochloride may be effective in reducing anxiety-like behaviors in animal models [].
  • Depression: Preclinical research indicates that CP-154526 hydrochloride may have antidepressant effects [].
  • Post-traumatic Stress Disorder (PTSD): Animal studies have shown promise for CP-154526 hydrochloride in reducing symptoms associated with PTSD [].
  • Addiction: CP-154526 hydrochloride is being explored for its potential to treat addiction by reducing drug-seeking behavior [].

Additional Properties:

  • Blood-Brain Barrier Permeability: CP-154526 hydrochloride can readily cross the blood-brain barrier, allowing it to reach its target site in the central nervous system [].
  • Neuroprotective Effects: Studies suggest that CP-154526 hydrochloride may have neuroprotective properties, potentially beneficial in neurodegenerative diseases [].

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride, commonly referred to as CP-154526, is a synthetic compound known for its role as a selective antagonist of the corticotropin-releasing factor receptor 1. This compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core, which is substituted with various alkyl and aryl groups, contributing to its biological activity and specificity.

The molecular formula of this compound is C23H32N4·HCl, and it has a molecular weight of approximately 364.5 g/mol. The compound's structure includes multiple methyl groups and a trimethylphenyl moiety, which are essential for its interaction with biological targets .

CP-154526 hydrochloride acts by competitively binding to the CRF1 receptor, blocking the binding of the natural ligand, corticotropin-releasing hormone (CRH). This prevents the activation of the CRF signaling cascade, which is involved in stress responses, anxiety, and other physiological processes [].

Studies suggest that CP-154526 can:

  • Block CRF-induced activation of adenylate cyclase, an enzyme crucial for cellular signaling [].
  • Attenuate the activation of the hypothalamic-pituitary-adrenal (HPA) axis, a key stress response pathway regulated by CRF [].
  • Display anxiolytic-like effects in animal models [].
  • Potential Toxicity: The compound's biological effects suggest potential side effects if administered to humans. Specific toxicity data is not publicly available.
  • Limited Availability: Due to its research status, CP-154526 hydrochloride is not commercially available.

Please Note:

  • The information provided is based on scientific research and should not be interpreted as medical advice.
  • Further research and clinical trials are needed to determine the safety and efficacy of CP-154526 hydrochloride for therapeutic purposes.

The chemical reactivity of N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride largely revolves around its functional groups. The amine group can participate in nucleophilic substitutions and can form salts with acids, as seen in its hydrochloride form. Additionally, the presence of the pyrimidine ring allows for potential reactions typical of heterocyclic compounds, such as electrophilic aromatic substitution.

The compound can also undergo metabolic transformations in biological systems. For example, it may be oxidized or conjugated through phase I and phase II metabolic pathways, respectively. These transformations are crucial for understanding its pharmacokinetics and bioavailability .

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has been primarily studied for its antagonistic effects on the corticotropin-releasing factor receptor 1. This receptor plays a pivotal role in the stress response and is implicated in various neuropsychiatric disorders. By inhibiting this receptor, CP-154526 has shown potential in reducing anxiety-like behaviors in animal models and may offer therapeutic benefits for conditions such as depression and stress-related disorders .

Moreover, recent studies have indicated that this compound exhibits antiviral properties against Chikungunya virus by inhibiting viral replication through mechanisms that involve modulation of the immune response .

The synthesis of N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrolo[2,3-d]pyrimidine Core: This is generally achieved through cyclization reactions involving appropriate precursors that contain both pyrrole and pyrimidine functionalities.
  • Alkylation: The introduction of the butyl and ethyl groups occurs via alkylation reactions with suitable halides or sulfonates.
  • Substitution Reactions: The methyl groups on the aromatic ring can be introduced through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
  • Hydrochloride Salt Formation: The final step often involves reacting the base form of the compound with hydrochloric acid to yield the hydrochloride salt for enhanced solubility and stability .

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride has several notable applications:

  • Pharmaceutical Development: As a selective corticotropin-releasing factor receptor 1 antagonist, it is being explored for treating anxiety disorders and depression.
  • Antiviral Research: Its efficacy against Chikungunya virus positions it as a candidate for further antiviral drug development.
  • Research Tool: This compound serves as an important tool in neuroscience research to study stress responses and related pathways .

Interaction studies have demonstrated that N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride effectively inhibits corticotropin-releasing factor receptor 1 signaling pathways. These studies utilize various biochemical assays to assess binding affinity and functional inhibition in cellular models.

Furthermore, investigations into its pharmacokinetics reveal how it interacts with metabolic enzymes and transport proteins within biological systems. Understanding these interactions is crucial for optimizing dosing regimens and minimizing potential side effects during therapeutic use .

Several compounds share structural similarities with N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride:

Compound NameStructureBiological Activity
AntalarminSimilar core structure; CRF1 antagonistReduces anxiety-like behavior
AprepitantDifferent substitution pattern; neurokinin receptor antagonistUsed for nausea prevention
CP 154526Identical to N-butyl-N-ethyl...; different salt formSelective CRF1 antagonist

These compounds are unique due to their specific substitutions and resulting biological activities. For instance, while Antalarmin also targets corticotropin-releasing factor receptors, its distinct structural features lead to different pharmacological profiles compared to N-butyl-N-ethyl... .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

400.2393748 g/mol

Monoisotopic Mass

400.2393748 g/mol

Heavy Atom Count

28

Dates

Modify: 2023-08-15

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